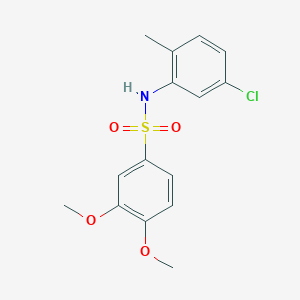
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDNB, is a sulfonamide compound that has been widely used in scientific research. It is a highly reactive electrophilic substrate that is commonly used in enzyme assays to measure glutathione S-transferase activity. CDNB has also been used in studies investigating the mechanism of action of various drugs and toxins.
作用机制
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs. The reaction between N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and glutathione results in the formation of a stable adduct that can be easily measured spectrophotometrically. The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is based on the ability of GSTs to catalyze the conjugation of electrophilic substrates with glutathione. This reaction is an important step in the detoxification of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of GSTs in various cell types, including hepatocytes and lung epithelial cells. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in various cell types. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
The use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays has a number of advantages. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively inexpensive and readily available. However, there are some limitations to the use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is not a specific substrate for GSTs, and can also be conjugated with other thiol-containing compounds. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
未来方向
There are a number of future directions for research involving N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of research is the development of more specific substrates for GSTs. Another area of research is the development of new assays for measuring GST activity that do not rely on N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. In addition, there is a need for more studies investigating the effects of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide on cellular processes, such as oxidative stress and DNA damage. Finally, there is a need for more studies investigating the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and related compounds.
合成方法
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 5-chloro-2-methylphenylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been used in studies investigating the mechanism of action of various drugs and toxins. For example, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been used to study the effects of acetaminophen on GST activity, as well as the effects of environmental toxins on GST activity.
属性
分子式 |
C15H16ClNO4S |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-5-11(16)8-13(10)17-22(18,19)12-6-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3 |
InChI 键 |
LKPDLSHQAROCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



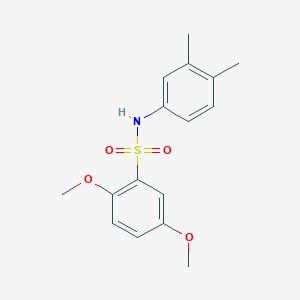
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
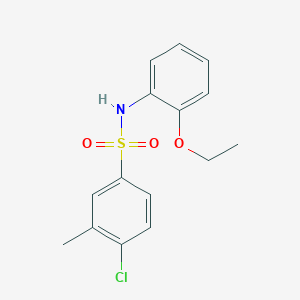

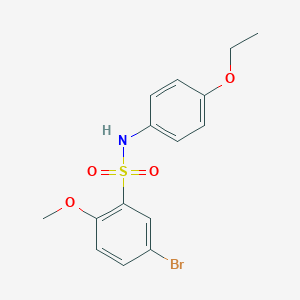


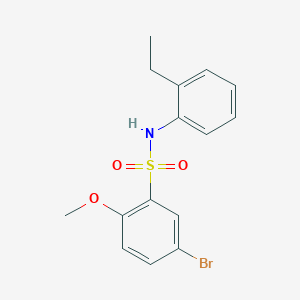


![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

